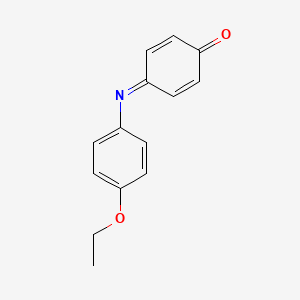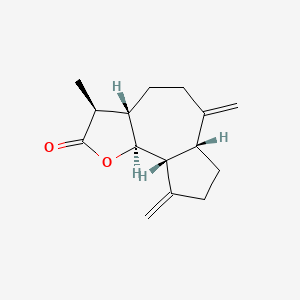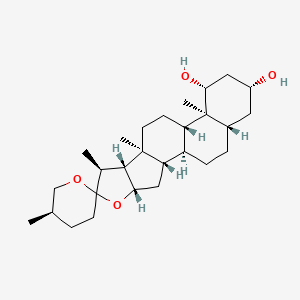
Flugestone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Flugestone hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Steroidprogestinen und deren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Auswirkungen auf hormonelle Signalwege und die Reproduktionsbiologie.
Medizin: Studiert auf seine potenziellen therapeutischen Anwendungen in der Hormonregulation und der reproduktiven Gesundheit.
Industrie: Verwendet bei der Entwicklung von Veterinärpharmazeutika zur Östrus-Synchronisation bei Nutztieren
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Progesteronrezeptoren in Zielgeweben. Diese Bindung aktiviert den Rezeptor und führt zu Veränderungen der Genexpression, die die Fortpflanzungsprozesse regulieren. Zu den molekularen Zielen gehören verschiedene Gene, die am Fortpflanzungskreislauf beteiligt sind, und die beteiligten Signalwege stehen in erster Linie in Zusammenhang mit der Hormonregulation .
Ähnliche Verbindungen:
Fluorometholon: Ein Kortikosteroid, das in der Ophthalmologie eingesetzt wird.
Medryson: Ein weiteres Kortikosteroid, das aufgrund seiner entzündungshemmenden Eigenschaften eingesetzt wird.
Norgestomet: Ein synthetisches Progestin, das in der Veterinärmedizin eingesetzt wird.
Vergleich: this compound ist einzigartig in seiner spezifischen Anwendung zur Östrus-Synchronisation bei Nutztieren, während ähnliche Verbindungen wie Fluorometholon und Medryson aufgrund ihrer entzündungshemmenden Eigenschaften in der Humanmedizin eingesetzt werden. Norgestomet wird zwar ebenfalls in der Veterinärmedizin eingesetzt, hat aber andere Anwendungsgebiete und Wirkmechanismen .
Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur und seiner gezielten Verwendung in veterinärmedizinischen Anwendungen, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie macht.
Wirkmechanismus
Target of Action
Flugestone, also known as this compound acetate, is a synthetic progesterone . It primarily targets progesterone receptors in the body . These receptors play a crucial role in various biological processes, including the menstrual cycle, pregnancy, and embryogenesis .
Mode of Action
This compound binds to the progesterone receptors, exerting a progestational action that is higher than that of progesterone itself . This binding triggers a negative feedback on the hypothalamo-pituitary axis, suppressing the pituitary release of gonadotropins . This suppression leads to changes in terminal follicular growth and ovulation .
Biochemical Pathways
The main biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal (HPG) axis. The HPG axis is responsible for the control of reproductive functions. By binding to progesterone receptors, this compound inhibits the release of gonadotropins from the pituitary gland, thereby influencing the HPG axis .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. This compound is primarily used intravaginally in veterinary medicine, particularly in sheep and goats . After administration, it reaches a plateau level in plasma within 10 hours . Upon removal of the sponge (used for administration), the elimination from plasma is biphasic . This compound is metabolized mainly into hydroxylated products, which are thought to possess less pharmacological activity compared to the parent compound .
Result of Action
The primary result of this compound’s action is the synchronization of estrus in ewes and goats . This synchronization is achieved by suppressing the release of gonadotropins, thereby controlling follicular growth and ovulation . It’s worth noting that this compound shows no estrogenic or androgenic activity .
Biochemische Analyse
Biochemical Properties
Flugestone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a progestogen, mimicking the effects of natural progesterone. This compound interacts with progesterone receptors, which are nuclear hormone receptors that regulate gene expression. Upon binding to these receptors, this compound influences the transcription of target genes involved in reproductive processes .
Cellular Effects
This compound affects various types of cells and cellular processes. In reproductive tissues, it modulates cell function by influencing cell signaling pathways, gene expression, and cellular metabolism. This compound’s interaction with progesterone receptors leads to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. This regulation is crucial for maintaining the reproductive cycle and supporting pregnancy .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to progesterone receptors, leading to the activation or repression of specific genes. This binding interaction triggers a cascade of events, including the recruitment of coactivators or corepressors, chromatin remodeling, and transcriptional regulation. This compound’s ability to modulate gene expression is essential for its role in reproductive physiology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively synchronizes estrus without causing adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in reproductive function and hormonal imbalances. Understanding the dosage thresholds is crucial for optimizing its use in veterinary applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific compartments. This compound’s ability to bind to plasma proteins and its transport across cellular membranes are critical factors that influence its bioavailability and efficacy .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is primarily localized in the nucleus, where it interacts with progesterone receptors to regulate gene expression. Post-translational modifications and targeting signals direct this compound to specific compartments, ensuring its precise action within the cell. Understanding these localization mechanisms is crucial for elucidating this compound’s molecular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Flugestone is synthesized from progesterone through a series of chemical reactionsThe final step involves the acetylation of the 17α-hydroxy group to form flurogestone acetate .
Industrial Production Methods: Industrial production of this compound acetate involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring the compound meets the required standards for veterinary use .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Flugestone durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Ketone.
Reduktion: Reduktion von Ketonen zu Hydroxylgruppen.
Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Chromtrioxid oder Pyridiniumchlorchromat.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Halogene oder Nukleophile unter geeigneten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere chemische oder biologische Studien verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
Fluorometholone: A corticosteroid used in ophthalmology.
Medrysone: Another corticosteroid used for its anti-inflammatory properties.
Norgestomet: A synthetic progestin used in veterinary medicine.
Comparison: Flugestone is unique in its specific use for estrus synchronization in livestock, whereas similar compounds like fluorometholone and medrysone are used for their anti-inflammatory properties in human medicine. Norgestomet, while also used in veterinary medicine, has different applications and mechanisms of action .
This compound’s uniqueness lies in its specific chemical structure and its targeted use in veterinary applications, making it a valuable compound in both research and industry.
Eigenschaften
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h10,15-17,25-26H,4-9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSXGKOMEGSTSE-BPSSIEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2529-45-5 (Parent) | |
| Record name | Flugestone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337-03-1 | |
| Record name | (11β)-9-Fluoro-11,17-dihydroxypregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flugestone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flugestone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flugestone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT3ET34748 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of flugestone acetate?
A1: this compound acetate acts as a synthetic progestogen, mimicking the effects of natural progesterone. [] While the exact molecular interactions aren't detailed in the provided research, progestogens typically exert their effects by binding to progesterone receptors. This binding can lead to downstream effects such as suppression of ovulation and alteration of the estrous cycle, enabling synchronization of estrus in livestock. [, , , , , , , , , , , , , ]
Q2: What is the molecular formula and weight of this compound acetate?
A2: While not explicitly stated in the provided research, this compound acetate (systematic name: (9α,11β,17β)-9-fluoro-11,17-dihydroxypregn-4-ene-3,20-dione 17-acetate) has a molecular formula of C23H31FO5 and a molecular weight of 406.49 g/mol.
Q3: Is there any spectroscopic data available on this compound acetate from the provided research?
A3: Unfortunately, the provided research papers primarily focus on the application and effects of this compound acetate in estrus synchronization protocols. They do not delve into detailed spectroscopic characterization using techniques like NMR or IR.
Q4: What is the common delivery method for this compound acetate in estrus synchronization protocols?
A4: this compound acetate is frequently administered to livestock via intravaginal sponges impregnated with the compound. [, , , , , , , , , , , , ] This method allows for controlled release of the progestogen over a specific period.
Q5: Are there any concerns regarding the compatibility of this compound acetate intravaginal sponges?
A5: One study mentioned that while intravaginal sponges are generally effective, the physical shape of the Chronogest sponge may not be ideal for hinds. The study suggests that the sponge might not be completely deposited in the vagina, potentially leading to bacterial inflammation and disrupting endocrine regulation. []
Q6: Does the research provide any insights into the structure-activity relationship of this compound acetate or its analogs?
A6: The provided research primarily focuses on the application of this compound acetate and doesn't offer specific insights into its structure-activity relationship or explore modifications impacting its activity, potency, or selectivity.
Q7: What is the primary application of this compound acetate in the context of the provided research?
A7: The research predominantly focuses on the in vivo efficacy of this compound acetate for estrus synchronization in various livestock animals, including sheep and goats. [, , , , , , , , , , , , , ] Several studies demonstrate its effectiveness in inducing estrus and improving reproductive outcomes when used in combination with other hormonal treatments like eCG and PMSG.
Q8: Which analytical techniques were used to assess the effects of this compound acetate in the provided studies?
A8: The research primarily utilized techniques like transrectal ultrasonography to monitor follicular development and assess pregnancy in ewes treated with this compound acetate. [, , ] Additionally, researchers employed radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) to measure serum hormone concentrations such as progesterone, estradiol, and IGF-1. [, , , ]
Q9: Did the research explore any alternatives to this compound acetate for estrus synchronization?
A9: Yes, several studies investigated alternative approaches for estrus synchronization. One study compared the efficacy of this compound acetate intravaginal sponges with a melatonin-based protocol, finding that while melatonin induced ovarian cyclicity, it resulted in lower fertility and fecundity compared to the this compound acetate group. [] Other studies explored the use of prostaglandin F2α (PGF2α) either alone or in combination with eCG, reporting varying degrees of success in synchronizing estrus and achieving pregnancy. [, , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



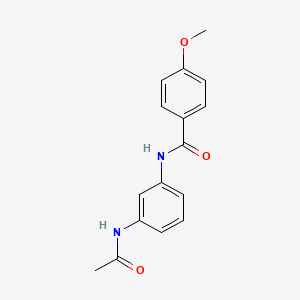

![methyl (17R)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1219659.png)




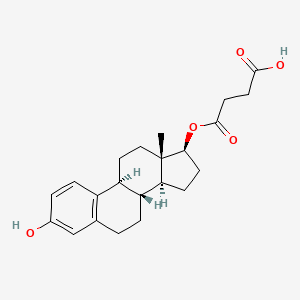
![Naphtho[2,3-b]thiophene](/img/structure/B1219671.png)
